molecular formula C14H16N2O3S B2786599 1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 685107-59-9

1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2786599
CAS No.: 685107-59-9
M. Wt: 292.35
InChI Key: FCFGJXANIUIVOH-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound that contains a pyrimidine ring with multiple functional groups. This particular compound is notable for its unique structural features, which include methyl groups and a methylsulfanyl-benzyl substituent. The presence of these functional groups imparts the compound with diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps, starting with the formation of the pyrimidine ring:

  • Step 1: : Cyclization of suitable dicarbonyl precursors in the presence of ammonia or primary amines.

  • Step 2: : Introduction of methyl groups at the 1 and 3 positions, possibly through alkylation reactions using methyl halides or methylating agents.

  • Step 3: : Attachment of the 4-(methylsulfanyl)benzyl group, potentially via a Friedel-Crafts alkylation reaction using a benzyl halide precursor.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes precise control over reaction temperatures, solvent choices, and purification steps like recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : Reduction of the pyrimidine ring or the methylsulfanyl group.

  • Substitution: : Nucleophilic substitution at the benzyl position.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : Suitable nucleophiles and catalysts, often under basic conditions.

Major Products

  • Oxidation Products: : Sulfoxide, sulfone derivatives.

  • Reduction Products: : Reduced pyrimidine derivatives.

  • Substitution Products: : Various nucleophile-substituted benzyl derivatives.

Scientific Research Applications

Chemistry

  • Synthetic Intermediate: : Used as an intermediate in the synthesis of more complex molecules.

Biology

  • Enzyme Inhibition Studies: : Potential inhibitor of specific enzymes due to its structural features.

Medicine

  • Drug Development: : Investigated for potential therapeutic properties.

Industry

  • Material Science: : Used in the development of specialized materials with specific properties.

Mechanism of Action

The compound's mechanism of action is largely determined by its interaction with biological molecules. It can bind to specific molecular targets, such as enzymes or receptors, and inhibit their activity. The pathways involved often include signal transduction and metabolic pathways, which can lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

  • 5-(4-methylbenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

And there you have it—a comprehensive rundown of 1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione. Care to dive deeper into any of these sections?

Properties

IUPAC Name

1,3-dimethyl-5-[(4-methylsulfanylphenyl)methyl]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-15-12(17)11(13(18)16(2)14(15)19)8-9-4-6-10(20-3)7-5-9/h4-7,11H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFGJXANIUIVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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